REACTION_CXSMILES
|
OCC(CO)(CO)CO.[C:10]([O:13][CH2:14][C:15]([CH2:26][O:27]C(=O)C)([CH2:21][O:22]C(=O)C)[CH2:16][O:17]C(=O)C)(=[O:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+].CCOCC>CC(C)=O>[C:10]([O:13][CH2:14][C:15]([CH2:26][OH:27])([CH2:21][OH:22])[CH2:16][OH:17])(=[O:12])[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
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9.5 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(COC(C)=O)(COC(C)=O)COC(C)=O
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A light brown solution resulted which
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Type
|
FILTRATION
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Details
|
the resulting precipitate was filtered off
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by flash chromatography (1:1, CHCl3 :acetone)
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Type
|
CUSTOM
|
Details
|
to yield a product of Rf =0.1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CO)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 129.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |